2-(3-(Aminomethyl)phenyl)thiazole-4-carboxylic acid hydrochloride
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Overview
Description
2-(3-(Aminomethyl)phenyl)thiazole-4-carboxylic acid hydrochloride is a compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Aminomethyl)phenyl)thiazole-4-carboxylic acid hydrochloride typically involves the reaction of 3-(aminomethyl)phenylboronic acid with thiazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, which is more efficient and cost-effective compared to batch synthesis. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Aminomethyl)phenyl)thiazole-4-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.
Scientific Research Applications
2-(3-(Aminomethyl)phenyl)thiazole-4-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-(Aminomethyl)phenyl)thiazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiazole-4-carboxylic acid: A precursor in the synthesis of 2-(3-(Aminomethyl)phenyl)thiazole-4-carboxylic acid hydrochloride.
3-(Aminomethyl)phenylboronic acid: Another precursor used in the synthesis.
Thiazole derivatives: Compounds with similar structures and potential biological activities.
Uniqueness
This compound is unique due to its specific structure, which combines the thiazole ring with an aminomethylphenyl group. This unique structure may confer specific biological activities and properties that are not present in other similar compounds.
Properties
IUPAC Name |
2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S.ClH/c12-5-7-2-1-3-8(4-7)10-13-9(6-16-10)11(14)15;/h1-4,6H,5,12H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNNPAJLEFYURV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=CS2)C(=O)O)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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